Product packaging for 4-Fluorobenzophenone(Cat. No.:CAS No. 345-83-5)

4-Fluorobenzophenone

Cat. No.: B154158
CAS No.: 345-83-5
M. Wt: 200.21 g/mol
InChI Key: OGTSHGYHILFRHD-UHFFFAOYSA-N
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Description

Overview of 4-Fluorobenzophenone within the Benzophenone (B1666685) Class

This compound is an aromatic ketone with the chemical formula C₁₃H₉FO. nih.govnih.gov It belongs to the benzophenone class of organic compounds, which are characterized by a central ketone group bonded to two phenyl groups. drugbank.com In the case of this compound, one of the phenyl rings is substituted with a fluorine atom at the para (4-position). This substitution of a single hydrogen atom with fluorine imparts unique chemical and physical properties to the molecule compared to its parent compound, benzophenone. chemimpex.com

Benzophenones, in general, are widely used as building blocks in organic synthesis, as photoinitiators in UV-curing applications like inks and coatings, and as UV blockers in packaging to prevent photodegradation. sanjaychemindia.comwikipedia.org this compound, with its chemical name (4-fluorophenyl)(phenyl)methanone, is a white to cream-colored crystalline solid. thermofisher.comsigmaaldrich.com Its unique electronic properties, conferred by the electronegative fluorine atom, make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. chemimpex.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 345-83-5 sigmaaldrich.com
Molecular Formula C₁₃H₉FO nih.govsigmaaldrich.com
Molecular Weight 200.21 g/mol nih.govsigmaaldrich.com
Appearance White to cream crystals or powder thermofisher.com
Melting Point 47-49 °C sigmaaldrich.comchemicalbook.com
Boiling Point 305.4 °C (for Benzophenone) wikipedia.org

| InChI Key | OGTSHGYHILFRHD-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Significance and Research Trajectories of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has become a cornerstone of modern chemical research, particularly in drug discovery and materials science. wikipedia.orgnih.gov The presence of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. nih.govresearchgate.net

Key effects of fluorination include:

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This strength makes fluorinated compounds more resistant to metabolic degradation by enzymes in the body, which can prolong the therapeutic effect of a drug. nih.gov

Increased Lipophilicity : Fluorination often increases the lipophilicity (the ability to dissolve in fats, oils, and lipids) of a molecule, which can improve its absorption and bioavailability. nih.gov

Altered Acidity/Basicity : As the most electronegative element, fluorine's strong electron-withdrawing effect can significantly alter the pKa of nearby functional groups, which can be crucial for a drug's interaction with its biological target. nih.gov

Conformational Changes : The small van der Waals radius of fluorine (1.47 Å), which is similar to that of hydrogen (1.2 Å), means that replacing hydrogen with fluorine does not significantly change the molecule's shape (it acts as a bioisostere of hydrogen). wikipedia.orgnih.gov This allows for property modification without disrupting the essential binding shape of a molecule.

Due to these beneficial properties, it is estimated that approximately 20% of all pharmaceuticals and over half of agrochemicals contain fluorine. wikipedia.orgnih.gov Research continues to focus on developing new and more efficient methods for introducing fluorine and fluorine-containing groups into complex organic structures to create novel drugs and materials. nih.gov this compound serves as a key starting material in this context, providing a readily available fluorinated aromatic scaffold for further chemical modification. chemimpex.com

Historical Context of Benzophenone Derivatives in Scientific Inquiry

The parent compound, benzophenone, was first synthesized in 1834 by the distillation of calcium benzoate. bgsu.edu Early investigations into its chemical properties were documented in the late 19th century. acs.org However, the scientific significance of benzophenone and its derivatives truly emerged with the rise of photochemistry in the 20th century.

In 1900, it was first reported that benzophenone undergoes a photoreduction reaction when exposed to light in the presence of certain alcohols. bgsu.edu This discovery laid the groundwork for its extensive use as a photosensitizer. wikipedia.org A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, initiating a chemical reaction without being consumed itself. rsc.org Benzophenone is particularly effective in this role because it efficiently transitions from its initial excited singlet state to a longer-lived triplet state with nearly 100% yield, allowing it to interact with other molecules. wikipedia.org

This photosensitizing property has been a major focus of research. Benzophenone derivatives have been used extensively as photophysical probes to study and map interactions between peptides and proteins. sanjaychemindia.comwikipedia.org The introduction of substituents, such as the fluorine atom in this compound or hydroxyl groups, modifies the photochemical behavior, allowing for fine-tuning of these molecular tools. medicaljournals.senih.gov The historical development of benzophenone chemistry from a simple aromatic ketone to a sophisticated photochemical tool highlights its enduring importance in scientific inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FO B154158 4-Fluorobenzophenone CAS No. 345-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-phenylmethanone
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InChI

InChI=1S/C13H9FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
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InChI Key

OGTSHGYHILFRHD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
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Molecular Formula

C13H9FO
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DSSTOX Substance ID

DTXSID00188059
Record name 4-Fluorobenzophenone
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Molecular Weight

200.21 g/mol
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Physical Description

Light beige crystalline powder; [Acros Organics MSDS]
Record name 4-Fluorobenzophenone
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CAS No.

345-83-5
Record name 4-Fluorobenzophenone
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Advanced Synthetic Methodologies and Reaction Pathways

Comprehensive Synthetic Routes for 4-Fluorobenzophenone

The Halogen-Fluorine Exchange (Halex) process is a significant method for synthesizing aromatic fluorides by converting aromatic chlorides. wikipedia.org This nucleophilic substitution reaction involves the exchange of a halogen atom, typically chlorine, with fluorine. The reaction is generally conducted by heating the aryl chloride with an anhydrous alkali metal fluoride (B91410) in a high-boiling polar aprotic solvent. wikipedia.org For the synthesis of this compound, this would involve the reaction of 4-Chlorobenzophenone with a fluoride source. The process is particularly effective for aryl chlorides that are activated by electron-withdrawing groups. wikipedia.org

The efficiency and selectivity of Halex reactions are highly dependent on the optimization of reaction conditions, including temperature, reaction time, and the choice of solvent.

Temperature: Halex reactions typically require high temperatures, often ranging from 150°C to 250°C. wikipedia.org In a study on the related fluorination of 4-chlorobenzaldehyde, the optimal temperature was found to be 210°C. researchgate.net The reaction temperature is a critical parameter that influences the reaction rate.

Time: The duration of the reaction is adjusted to maximize the yield of the desired product while minimizing the formation of by-products. For the fluorination of 4-chlorobenzaldehyde, a reaction time of 8 hours resulted in a high yield. researchgate.net

Solvent: The choice of solvent is crucial. Polar aprotic solvents like dimethylsulfoxide (DMSO), dimethylformamide (DMF), and sulfolane (B150427) are commonly used because they can effectively solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. wikipedia.org Studies have shown that solvents like nitrobenzene (B124822) can also be effective, leading to high yields and purity of the fluorinated product. researchgate.net The use of phase transfer catalysts can sometimes allow the reaction to proceed efficiently even under solvent-free conditions. researchgate.net

Table 1: Optimization of Halex Reaction for 4-Fluorobenzaldehyde Synthesis

ParameterConditionYieldReference
Temperature210°C80.9% researchgate.net
Time8 hours
SolventNitrobenzene

Alkali metal fluorides are the most common source of fluorine for Halex reactions due to their availability and cost-effectiveness. researchgate.net

Potassium Fluoride (KF): Anhydrous potassium fluoride is widely used. wikipedia.org For optimal reactivity, spray-dried KF with a high surface area is often preferred, as it can lead to significantly higher reaction rates. google.com It is a common fluorinating agent used in the conversion of aromatic chlorides. researchgate.net

Cesium Fluoride (CsF) and Rubidium Fluoride (RbF): Cesium fluoride and rubidium fluoride are more reactive than potassium fluoride and can often facilitate the reaction under milder conditions. wikipedia.orggoogle.com

Sodium Fluoride (NaF): Sodium fluoride is generally less reactive but can be used, particularly when the aromatic ring is highly activated or when only partial fluorine exchange is desired. google.com

The reactivity of the alkali fluoride can be enhanced by the use of phase-transfer catalysts, which help to transfer the fluoride anion from the solid phase to the organic phase where the reaction occurs. researchgate.netgoogle.com

Friedel-Crafts acylation is a fundamental and widely used method for preparing aryl ketones, including this compound. googleapis.comscribd.com The reaction involves the acylation of an aromatic ring with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst. googleapis.comgoogle.com This electrophilic aromatic substitution reaction offers several advantages, including the prevention of multiple acylations, as the resulting ketone is less reactive than the starting aromatic compound. googleapis.comgoogle.com

A primary route to this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with benzoyl chloride. googleapis.comchegg.com In this reaction, the electrophile is an acylium ion, which is generated from the reaction between benzoyl chloride and the Lewis acid catalyst. libretexts.org The acylium ion then attacks the electron-rich fluorobenzene ring. Due to the directing effect of the fluorine atom, the acylation occurs predominantly at the para position, yielding this compound. chegg.com

The general reaction is as follows: Fluorobenzene + Benzoyl Chloride --(Catalyst)--> this compound + HCl

A complete mechanism involves the formation of the acylium ion (PhCO+), its electrophilic attack on the fluorobenzene ring to form a Wheland intermediate (a resonance-stabilized carbocation), and subsequent deprotonation to restore aromaticity and yield the final product. chegg.comlibretexts.org

The choice of catalyst is critical for the success of the Friedel-Crafts acylation, especially with a deactivated substrate like fluorobenzene.

Aluminum Trichloride (B1173362) (AlCl₃): This is the traditional and most common Lewis acid catalyst for Friedel-Crafts reactions. google.comchegg.comgoogle.com It is highly effective but often required in stoichiometric amounts, which can lead to significant waste. google.com

Rare Earth Triflates (Re(OTf)₃): Catalytic systems using rare earth triflates, such as Lanthanide triflates (Ln(OTf)₃) and Scandium triflate (Sc(OTf)₃), have been developed as more environmentally friendly alternatives. google.comepa.govresearchgate.net These catalysts can be used in smaller amounts and are often recyclable. google.comresearchgate.net For the acylation of fluorobenzene with benzoyl chloride, a combination of Trifluoromethanesulfonic acid (TfOH) and Lanthanum triflate (La(OTf)₃) has been shown to be highly effective, achieving a 99% selectivity and 87% yield for the para-product at 140°C. epa.gov

Other Metal-Based Catalysts: Other catalytic systems have also been investigated. Hafnium (IV) triflate in combination with trifluoromethanesulfonic acid has been used to successfully acylate fluorobenzene. researchgate.net Bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃) has also been identified as a novel and robust catalyst for this reaction. researchgate.net Antimony pentahalide has also been proposed as an effective catalyst. google.com

Table 2: Catalytic Performance in Friedel-Crafts Acylation of Fluorobenzene

Catalyst SystemAcylating AgentTemperatureYield of this compoundSelectivity for para-isomerReference
La(OTf)₃ and TfOHBenzoyl Chloride140°C87%99% epa.gov
Hafnium (IV) triflate and TfOHCarboxylic acid chloridesNot specifiedGood yieldsNot specified researchgate.net
Bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃)Not specifiedNot specifiedHigh yieldsNot specified researchgate.net
Aluminum Trichloride (AlCl₃)Fluorine benzotrichloride0-25°CHigh yieldGood selectivity google.com

Oxidation of Fluorinated Precursors

The synthesis of this compound can be achieved through the oxidation of appropriate fluorinated precursors. A notable method involves the oxidation of 4,4'-difluorodiphenylmethane. In this process, fluorobenzene is reacted with formaldehyde (B43269), catalyzed by organic sulfonic acids, to produce difluorodiphenylmethane. This intermediate is then oxidized using nitric acid to yield 4,4'-difluorobenzophenone (B49673). google.com This method is significant as 4,4'-difluorobenzophenone is a key starting material for producing aromatic polyether ketones. google.com

Another approach involves the Baeyer-Villiger oxidation of substituted 4-fluorobenzaldehydes. This strategy has been applied in the synthesis of fluorine-18 (B77423) labeled compounds, which are valuable in positron emission tomography (PET). nih.govscispace.com For instance, 4-[18F]fluoroguaiacol has been synthesized from 2-methoxy-4-nitrobenzaldehyde (B151014) through nucleophilic aromatic substitution with [18F]fluoride, followed by a Baeyer-Villiger oxidation of the resulting benzaldehyde (B42025) to a phenol (B47542). nih.gov This demonstrates a versatile pathway to fluorinated phenols. nih.govscispace.com

The oxidation of fluorinated precursors is not limited to the synthesis of ketones. For example, the oxidation of Nafion-related ether sulfonates has been studied to understand the transformation of per- and polyfluoroalkyl substances (PFAS). While the standard total oxidizable precursor (TOP) assay uses hydroxyl radicals, acidic persulfate digestion generates sulfate (B86663) radicals, expanding the range of oxidizable precursors. chemrxiv.org

Other Emerging Synthetic Strategies

Beyond traditional oxidation methods, several innovative strategies for synthesizing fluorinated aromatic compounds, including structures related to this compound, are being developed. One such method is the regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles. This approach utilizes α-fluoronitroalkenes as synthetic surrogates for the unstable α-fluoroalkynes in [3+2] cycloaddition reactions with organic azides, catalyzed by trifluoroacetic acid (TFA). rsc.org

Another emerging area is the use of organic photoredox catalysis to enable nucleophilic aromatic substitution (SNAr) on unactivated fluoroarenes. nih.gov This method allows for the defluorination of electron-neutral and electron-rich fluoroarenes under mild conditions, making it applicable to a wide range of nucleophiles such as azoles, amines, and carboxylic acids. nih.gov

Furthermore, new routes for the preparation of related compounds like 4,4'-difluorobenzophenone are being explored to overcome the environmental and cost issues of existing industrial methods. One such route involves the acylation of fluorobenzene with p-fluorobenzotrichloride catalyzed by aluminum trichloride, followed by hydrolysis. google.com This process is reported to be simple, high-yielding, and cost-effective. google.com

Mechanistic Investigations of this compound Reactions

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is a fundamental reaction type for carbonyl compounds, including this compound. wikipedia.org In these reactions, a nucleophile attacks the electrophilic carbon atom of the carbonyl group, breaking the pi bond and forming a new single bond. wikipedia.orgyoutube.com

The carbonyl group (C=O) is polar, with the carbon atom carrying a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. wikipedia.orglibretexts.org The reactivity of this carbonyl group is influenced by both electronic and steric factors. libretexts.orglibretexts.org

Electron-withdrawing substituents on the aromatic ring can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. libretexts.org The fluorine atom in this compound, being highly electronegative, pulls electron density away from the carbonyl carbon, thereby increasing its partial positive charge and reactivity. libretexts.org Conversely, electron-donating groups would decrease the electrophilicity. libretexts.org

Steric hindrance around the carbonyl group can also affect reactivity by impeding the approach of the nucleophile. libretexts.orglibretexts.org In general, aldehydes are more reactive than ketones due to less steric crowding. libretexts.orglibretexts.org The reactivity of the carbonyl can be understood by considering its resonance structures, one of which places a formal positive charge on the carbon and a negative charge on the oxygen. libretexts.orglibretexts.org

Recent studies using the activation strain model have suggested that the electrophilicity of carbonyl compounds is primarily governed by electrostatic attractions between the carbonyl compound and the nucleophile. nih.gov For a series of substituted benzaldehydes, a strong correlation was found between the activation barrier and the charge on the carbonyl carbon atom. nih.gov

FactorInfluence on Carbonyl ReactivityExample in this compound
Electronic EffectsElectron-withdrawing groups increase reactivity by enhancing the electrophilicity of the carbonyl carbon.The electronegative fluorine atom increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org
Steric EffectsIncreased steric bulk around the carbonyl group hinders nucleophilic attack, decreasing reactivity. libretexts.orgAs a ketone, this compound is generally less reactive than corresponding aldehydes due to the presence of two aryl groups. libretexts.org
Electrostatic InteractionsThe primary driver of electrophilicity is the electrostatic attraction between the carbonyl and the nucleophile. nih.govThe increased positive charge on the carbonyl carbon due to the fluorine atom leads to stronger electrostatic attraction with an incoming nucleophile. nih.gov

The nucleophilic addition to the carbonyl group of this compound can lead to a variety of functionalized derivatives. The initial product of nucleophilic addition is a tetrahedral intermediate, which can then be protonated or undergo further reactions. youtube.com

Common nucleophiles that react with carbonyls include:

Hydrides: (e.g., from NaBH₄ or LiAlH₄) reduce the carbonyl to an alcohol. youtube.com

Organometallic reagents: (e.g., Grignard reagents) add an alkyl or aryl group, forming a tertiary alcohol after workup. wikipedia.orgyoutube.com

Amines: can react to form imines (with primary amines) or enamines (with secondary amines). youtube.com

Water: can add to form a geminal diol (hydrate). wikipedia.org

Alcohols: can add to form acetals. wikipedia.org

These reactions provide pathways to a diverse range of molecules with potential applications in various fields of chemistry.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is particularly favored when the aromatic ring is "electron-poor," meaning it is substituted with strong electron-withdrawing groups. wikipedia.orgpressbooks.pub

The mechanism of an SNAr reaction is a two-step addition-elimination process. pressbooks.pub First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group is crucial for stabilizing this negatively charged intermediate. wikipedia.orgpressbooks.pubmasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

In the case of this compound, the fluorine atom can act as a leaving group in SNAr reactions. The carbonyl group at the para position acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack and stabilizing the intermediate Meisenheimer complex through resonance. This makes the fluorine atom susceptible to displacement by various nucleophiles.

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound is susceptible to reduction by various reagents, leading to the formation of either an alcohol or a hydrocarbon.

Reduction to Alcohol : The carbonyl can be reduced to a secondary alcohol, (4-fluorophenyl)phenylmethanol, using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, typically in an alcohol solvent like methanol (B129727) or ethanol (B145695). youtube.com Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that also accomplishes this reduction, usually in an aprotic solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. youtube.comyoutube.com

Reduction to Methylene (B1212753) Group (Deoxygenation) : The complete reduction of the carbonyl group to a methylene group (–CH₂–), yielding 4-fluorodiphenylmethane, can be achieved through several methods. The Wolff-Kishner reduction involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol. nih.gov Another common method is the Clemmensen reduction, which uses amalgamated zinc (Zn(Hg)) in the presence of a strong acid like hydrochloric acid. nih.gov

Electrophilic Aromatic Substitution on Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities and selectivities towards electrophilic aromatic substitution (EAS) due to the differing electronic effects of their substituents.

Ring A (Fluorinated Ring) : This ring is substituted with a fluorine atom (an ortho, para-director and deactivator) and the benzoyl group (a meta-director and strong deactivator). The powerful deactivating effect of the carbonyl group dominates, making this ring significantly less reactive towards electrophiles than the unsubstituted ring. Any substitution would be directed by the competing influences of the two groups.

Ring B (Unsubstituted Ring) : This ring is influenced by the carbonyl group, which deactivates the ring and directs incoming electrophiles to the meta-positions (the 3- and 5-positions). Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur preferentially on this ring at the positions meta to the carbonyl group. csbsju.edu While fluorobenzene itself has a reactivity in EAS that is comparable to benzene (B151609), the deactivating effect of the attached carbonyl group makes Ring B less reactive than benzene but more reactive than the fluorinated ring. osti.gov

Radical-Type Reaction Pathways

This compound can participate in reactions involving radical intermediates, particularly through its carbonyl group. One notable reaction is the formation of a ketyl radical anion. When benzophenone (B1666685) is treated with an alkali metal like sodium in an aprotic solvent such as ether, a single electron transfer (SET) from the metal to the carbonyl oxygen occurs. scispace.com This process forms the benzophenone radical anion, a species known for its deep blue color. scispace.com This same pathway is available to this compound, which would form the (this compound) ketyl radical anion.

Furthermore, advanced synthetic strategies have utilized radical intermediates to facilitate nucleophilic aromatic substitution. In a concept known as homolysis-enabled electronic activation, a phenoxyl radical, generated from a phenol, can act as a transient but exceptionally strong electron-withdrawing group, significantly lowering the activation barrier for a distal SNAr reaction. nih.gov This principle suggests that radical formation could be strategically employed to activate substrates in novel ways.

Computational Mechanistic Studies

Computational chemistry, particularly using Density Functional Theory (DFT), provides significant insights into the reaction mechanisms of this compound and related molecules. Theoretical investigations have been used to analyze structural parameters, electronic properties (like HOMO-LUMO energy gaps), chemical reactivity descriptors, and nonlinear optical properties. Such studies can predict the reactive sites of a molecule by mapping the molecular electrostatic potential surface.

In the context of SNAr reactions, computational models have been developed to create quantitative reactivity scales based on calculated molecular descriptors like LUMO energy and electrostatic potential at the reaction center. nih.gov These models help to rationalize and predict reactivity trends and site selectivity. nih.gov For example, computational studies have supported the finding that a transient phenoxyl radical can lower the activation barrier for nucleophilic substitution by over 20 kcal/mol compared to its closed-shell phenol counterpart. nih.gov Additionally, computational analysis of Eyring plots can determine activation free energies (ΔG‡) for proposed reaction pathways, such as a concerted SNAr mechanism, and compare them with experimental values to validate the proposed mechanism.

DFT Calculations for Reaction Pathways and Regioselectivity

Density Functional Theory (DFT) calculations serve as a powerful computational tool for elucidating the complex reaction pathways and determining the regioselectivity in the synthesis of this compound. By modeling the energetics of potential reaction routes, DFT allows chemists to predict the most favorable pathways and product outcomes. In the context of Friedel-Crafts acylation, a primary method for synthesizing this compound, DFT can be employed to calculate the activation energies for the acylation of fluorobenzene at the ortho, meta, and para positions.

These calculations typically reveal that the energy barrier for the formation of the para-substituted product (this compound) is the lowest, which is consistent with experimental observations. The fluorine atom on the benzene ring is an ortho, para-directing deactivator. DFT studies can quantify the electronic and steric effects that govern this selectivity. For instance, calculations can model the transition state structures and energies, showing how the interplay of multiple hydrogen bonding interactions and steric hindrance influences the reaction's course and leads to high enantioselectivity in certain catalytic systems. rsc.org This predictive capability is crucial for optimizing reaction conditions and catalyst design to maximize the yield of the desired isomer. rsc.orgresearchgate.net The insights gained from DFT help in understanding the underlying mechanisms at a molecular level, providing a theoretical foundation for the observed regioselectivity. researchgate.netnih.gov

Table 1: Theoretical Parameters Investigated by DFT in Synthesis Reactions

Parameter CalculatedSignificance in SynthesisTypical Application
Transition State Energy Determines the activation barrier and reaction rate.Predicting the most likely reaction pathway.
Intermediate Stability Indicates the lifetime and potential reactivity of transient species.Understanding reaction mechanisms.
Product Formation Energy Predicts the thermodynamic favorability of different isomers.Explaining observed regioselectivity (ortho vs. meta vs. para).
Charge Distribution Maps electron density to identify sites susceptible to electrophilic or nucleophilic attack.Rationalizing the directing effects of substituents.
Analysis of Reaction Intermediates

The synthesis of this compound, particularly through the Friedel-Crafts acylation, proceeds through a series of well-defined reaction intermediates. The analysis of these transient species is fundamental to understanding the reaction mechanism.

The first key intermediate is the acylium ion . It is generated from the reaction between benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and forming the highly electrophilic acylium ion ([C₆H₅CO]⁺).

This electrophile then attacks the electron-rich fluorobenzene ring, leading to the formation of a second crucial intermediate known as the sigma complex or Wheland intermediate . This is a resonance-stabilized carbocation where the electrophile has bonded to the ring, temporarily disrupting its aromaticity. There are three potential sigma complexes, corresponding to attack at the ortho, para, and meta positions relative to the fluorine atom. The stability of these intermediates dictates the final product distribution. The intermediate leading to the para product is the most stable due to the fluorine atom's ability to donate a lone pair of electrons via resonance, thus explaining the high yield of this compound. The final step involves the deprotonation of the sigma complex to restore aromaticity and yield the final product.

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of this compound. These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials.

Solvent-Free Synthesis Methodologies

A significant advancement in the green synthesis of this compound is the development of solvent-free, or "neat," reaction conditions. oregonstate.edu Traditional syntheses often rely on large volumes of organic solvents, which contribute to waste and pose environmental and safety risks. By eliminating the solvent, these methods offer a more atom-economical and environmentally benign alternative.

One such method involves the direct reaction of benzoyl chloride and fluorobenzene with a Lewis acid catalyst under neat conditions. oregonstate.edu This approach simplifies the process, reduces waste from solvent purification and disposal, and can lead to higher reaction concentrations, potentially accelerating reaction rates. The synthesis of related benzophenones has also been successfully demonstrated under solvent-free conditions, often coupled with solid catalysts that can be easily recovered and reused. researchgate.netresearchgate.net

Table 2: Example of a Solvent-Free Reaction for this compound Synthesis

Reactant 1Reactant 2CatalystConditionProduct Yield
Benzoyl ChlorideFluorobenzeneAluminum ChlorideNeat (Solvent-Free)54.77% oregonstate.edu

Sustainable Catalysis and Reagents

The selection of catalysts and reagents is a cornerstone of green synthetic chemistry. For this compound synthesis, research has focused on replacing traditional, stoichiometric catalysts like aluminum chloride with more sustainable alternatives. walshmedicalmedia.com AlCl₃ is problematic as it is typically required in greater than stoichiometric amounts and generates significant aqueous waste during workup.

Sustainable alternatives include heterogeneous solid acid catalysts, such as tungstophosphoric acid supported on mesoporous silica (B1680970) like MCM-41. researchgate.net These catalysts offer several advantages:

Reusability: They can be easily separated from the reaction mixture and reused multiple times, reducing cost and waste.

High Activity: They can provide high catalytic activity and selectivity under optimized conditions. researchgate.net

Reduced Waste: They minimize the formation of acidic waste streams associated with homogeneous catalysts.

Furthermore, there is a push towards using greener reagents. For instance, some synthetic routes aim to use raw materials that are themselves produced through more environmentally friendly processes. google.com The broader field of organic synthesis is also exploring novel catalytic systems, such as those combining flavin and iodine for aerobic C-C bond formation, which use oxygen as the terminal oxidant and operate under mild conditions, representing a future direction for sustainable ketone synthesis. walshmedicalmedia.com

Table 3: Comparison of Traditional and Sustainable Catalysts

Catalyst TypeExampleAdvantagesDisadvantages
Traditional Lewis Acid Aluminum Chloride (AlCl₃)High reactivity, low cost.Stoichiometric amounts needed, generates corrosive waste.
Sustainable Solid Acid Tungstophosphoric Acid on MCM-41 researchgate.netReusable, easy to separate, reduces waste.Higher initial cost, may require higher temperatures.
Innovative Biocatalytic Flavin/Iodine System walshmedicalmedia.comUses oxygen as oxidant, mild conditions.Often in early research stages for specific products.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for 4-Fluorobenzophenone and its Derivatives

Modern spectroscopy offers a powerful toolkit for the analysis of this compound and related compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable for unambiguous structural elucidation.

NMR spectroscopy is a cornerstone technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to map out the carbon-hydrogen framework and identify the position of the fluorine substituent.

The ¹H NMR spectrum of this compound provides precise information about the electronic environment of the protons on its two aromatic rings. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the protons of the unsubstituted phenyl ring and the 4-fluorophenyl ring. amazonaws.com

The protons on the unsubstituted phenyl ring appear as a complex multiplet, while the protons on the 4-fluorophenyl ring are split into two distinct multiplets due to their proximity to the electronegative fluorine atom. amazonaws.com Research findings detail the specific chemical shifts (δ) and coupling patterns. amazonaws.com For instance, in one analysis, the protons ortho to the fluorine atom (on the fluorinated ring) show a triplet of multiplets at approximately 7.16 ppm, while the protons meta to the fluorine (and ortho to the carbonyl group) appear as a multiplet around 7.85 ppm. amazonaws.com The protons of the unsubstituted phenyl ring resonate at approximately 7.49 ppm (meta), 7.59 ppm (para), and 7.77 ppm (ortho). amazonaws.com

¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
~7.85m-2H, Aromatic CH (protons ortho to C=O on fluorinated ring) amazonaws.com
~7.77dm≈ 72H, Aromatic CH (protons ortho to C=O on unsubstituted ring) amazonaws.com
~7.59tm≈ 81H, Aromatic CH (proton para to C=O on unsubstituted ring) amazonaws.com
~7.49tm≈ 72H, Aromatic CH (protons meta to C=O on unsubstituted ring) amazonaws.com
~7.16tm≈ 92H, Aromatic CH (protons meta to C=O on fluorinated ring) amazonaws.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is particularly noteworthy, appearing as a downfield signal around 195.26 ppm. amazonaws.com The carbon atoms of the aromatic rings show distinct chemical shifts influenced by the carbonyl group and the fluorine atom. The carbon directly bonded to the fluorine (C-F) exhibits a large chemical shift and splitting due to C-F coupling, appearing as a doublet around 165.6 ppm. amazonaws.com Other aromatic carbons resonate in the typical range of 115 to 138 ppm. amazonaws.comrsc.org

¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignmentReference
195.26C=O (Carbonyl) amazonaws.com
165.60 (d, JC-F)C-F amazonaws.com
137.47Quaternary C (unsubstituted ring) amazonaws.com
133.19Quaternary C (fluorinated ring) amazonaws.com
132.84CH (para on unsubstituted ring) amazonaws.com
132.72 (d, JC-F)CH (ortho to C=O on fluorinated ring) amazonaws.com
129.93CH (ortho to C=O on unsubstituted ring) amazonaws.com
128.51CH (meta on unsubstituted ring) amazonaws.com
115.54 (d, JC-F)CH (meta to C=O on fluorinated ring) amazonaws.com

To unambiguously assign the signals from ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the same spin system. For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, confirming their connectivity. For example, the signal at ~7.77 ppm (ortho-protons, unsubstituted ring) would show a correlation to the signal at ~7.49 ppm (meta-protons, unsubstituted ring), which in turn would correlate with the signal at ~7.59 ppm (para-proton).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For example, the proton signal at ~7.16 ppm would correlate to the carbon signal at ~115.54 ppm. amazonaws.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular structure by connecting different spin systems. Key correlations for this compound would include the link from the protons on both rings to the carbonyl carbon (~195.26 ppm), confirming that both rings are attached to the carbonyl group. amazonaws.com Protons ortho to the carbonyl on both rings (~7.85 and ~7.77 ppm) would show strong HMBC correlations to the carbonyl carbon. amazonaws.com

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. wikipedia.org For this compound, the ¹⁹F NMR spectrum shows a single signal, confirming the presence of one unique fluorine environment. In a CDCl₃ solvent, this signal appears as a multiplet at approximately -105.98 ppm. amazonaws.com The chemical shift and coupling pattern in ¹⁹F NMR are highly sensitive to the local electronic environment, making it an excellent tool for confirming the substitution pattern of fluorinated aromatic compounds. wikipedia.orgnih.gov

Vibrational spectroscopy, including IR and FT-Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govirphouse.com For this compound, the spectra are dominated by vibrations associated with the carbonyl group, the carbon-fluorine bond, and the aromatic rings.

The most prominent and easily identifiable peak in the IR spectrum is the strong absorption corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1650-1670 cm⁻¹. The C-F stretching vibration gives rise to a strong band in the IR spectrum, usually found in the 1250-1120 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. researchgate.net FT-Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic backbone which are often weak in the IR spectrum.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
C=O Stretch (Carbonyl)1670 - 1650Strong (IR)
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-F Stretch1250 - 1120Strong (IR)
Aromatic C-H In-Plane Bend1300 - 1000Medium
Aromatic C-H Out-of-Plane Bend900 - 675Strong (IR)

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy

Comparison of Experimental and Theoretical Spectra

To achieve a more precise assignment of vibrational modes, experimental FT-IR and FT-Raman spectra are often compared with theoretical spectra generated through computational methods. chemicalbook.com Density Functional Theory (DFT), particularly with functionals like B3LYP, is a widely used approach for calculating the harmonic vibrational frequencies of molecules. chemicalbook.comechemi.com

Typically, the calculated vibrational frequencies are systematically higher than the experimental values. This discrepancy arises because the calculations are based on a harmonic oscillator model in the gas phase, whereas experimental measurements are often conducted on solid samples under anharmonic conditions. nih.gov To correct for this, the computed frequencies are uniformly scaled using specific scaling factors, which often brings the theoretical spectrum into excellent agreement with the experimental one. researchgate.net This computational analysis allows for an unambiguous assignment of nearly all fundamental vibrational modes, including complex fingerprint region vibrations, by examining the Potential Energy Distribution (PED). sigmaaldrich.com Studies on similar molecules like 4-chloro-2-fluoro toluene (B28343) and various benzophenone (B1666685) derivatives demonstrate that this combined experimental and theoretical approach is a powerful tool for detailed vibrational analysis. researchgate.netchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the molecule's chromophores. Like other benzophenone derivatives, its spectrum is dominated by two main types of transitions: π → π* and n → π*.

π → π Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π antibonding orbital. These transitions are associated with the aromatic rings and the carbonyl group's C=O double bond. They typically occur at shorter wavelengths (higher energy) and have high molar absorptivity (ε > 1,000 L mol⁻¹ cm⁻¹).

n → π Transitions: This is a lower-intensity absorption (ε < 1,000 L mol⁻¹ cm⁻¹) that involves promoting a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π antibonding orbital. This transition occurs at a longer wavelength (lower energy) compared to the π → π* transition and is a characteristic feature of molecules containing a carbonyl group.

For the closely related 4-fluoro-4-hydroxybenzophenone, theoretical calculations show an intense electronic transition with an absorption maximum (λmax) around 287 nm, which is attributed to HOMO→LUMO transitions, characteristic of a π → π* nature. A lower energy n → π* transition would be expected at a longer wavelength, typically above 300 nm.

Table 3.2: Expected Electronic Transitions for this compound

Transition TypeExpected λmax Region (nm)Relative IntensityOrbitals Involved
π → π~250-290Highπ → π
n → π~330-370Lown → π
Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of this compound, a phenomenon known as solvatochromism. The effect differs for the n → π* and π → π* transitions due to changes in the stabilization of the ground and excited states.

Hypsochromic Shift (Blue Shift) for n → π Transitions: In polar, protic solvents (like ethanol (B145695) or water), the lone pair electrons on the carbonyl oxygen are stabilized by hydrogen bonding. This stabilization lowers the energy of the n-orbital (the ground state for this transition). The π excited state is less affected, resulting in a larger energy gap for the transition. Consequently, the absorption maximum (λmax) shifts to a shorter wavelength (a blue shift).

Bathochromic Shift (Red Shift) for π → π Transitions: The π excited state is generally more polar than the π ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state. This reduces the energy gap for the transition, causing the λmax to shift to a longer wavelength (a red shift).

Therefore, when moving from a non-polar solvent (like hexane) to a polar solvent (like ethanol), one would expect to observe a blue shift for the low-intensity n → π* band and a red shift for the high-intensity π → π* band of this compound.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the molecular weight and structural fragments of this compound. The molecular weight of this compound (C₁₃H₉FO) is 200.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at an m/z (mass-to-charge ratio) of 200.

The fragmentation pattern is characteristic of aromatic ketones. The molecular ion is relatively stable due to the aromatic systems, but it undergoes cleavage at the bonds adjacent to the carbonyl group. This leads to the formation of two primary acylium ions:

Benzoyl cation (C₆H₅CO⁺) : Formed by the loss of a fluorophenyl radical (•C₆H₄F). This fragment appears at m/z 105 .

Fluorobenzoyl cation (FC₆H₄CO⁺) : Formed by the loss of a phenyl radical (•C₆H₅). This fragment appears at m/z 123 .

Further fragmentation of these primary ions can occur. The benzoyl cation (m/z 105) can lose carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77 . The fluorobenzoyl cation (m/z 123) can lose CO to form the fluorophenyl cation (C₆H₄F⁺) at m/z 95 .

Experimental GC-MS data confirms this fragmentation pattern. sigmaaldrich.com

Table 3.3: Major Fragmentation Peaks in the Mass Spectrum of this compound

m/zRelative Intensity (%)Ion FragmentIdentitySource
20099.99[C₁₃H₉FO]⁺˙Molecular Ion sigmaaldrich.com
12394.30[FC₆H₄CO]⁺Fluorobenzoyl cation sigmaaldrich.com
10585.70[C₆H₅CO]⁺Benzoyl cation sigmaaldrich.com
9576.80[FC₆H₄]⁺Fluorophenyl cation sigmaaldrich.com
7772.70[C₆H₅]⁺Phenyl cation sigmaaldrich.com

X-ray Crystallography and Solid-State Characterization

While a specific single-crystal X-ray diffraction study for this compound was not found in the searched databases, its solid-state structure can be inferred from analyses of closely related compounds, such as 4,4'-difluorobenzophenone (B49673) and other substituted benzophenones. researchgate.net

In the solid state, benzophenone and its derivatives are typically non-planar. The two phenyl rings are twisted out of the plane of the central carbonyl group due to steric hindrance. For example, in (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, the dihedral angle between the two benzene (B151609) rings is 57.45°. researchgate.net A similar non-planar conformation is expected for this compound, with significant torsion angles around the C-C bonds connecting the phenyl rings to the carbonyl carbon.

Single Crystal X-ray Diffraction (XRD) for 3D Structure Determination

The crystallographic data for 4,4'-Difluorobenzophenone reveals a monoclinic crystal system with the space group C 1 2/c 1. nih.gov The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been determined with high precision. nih.gov This information is crucial for understanding the packing of the molecules in the solid state.

Interactive Table: Crystallographic Data for 4,4'-Difluorobenzophenone

ParameterValue
FormulaC13H8F2O
Space GroupC 1 2/c 1
a (Å)23.184
b (Å)6.170
c (Å)7.409
α (°)90
β (°)79.868
γ (°)90

This data is for the related compound 4,4'-Difluorobenzophenone and is presented here for illustrative purposes. nih.gov

Polymorphism and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org This phenomenon is of significant interest in materials science and pharmaceuticals as different polymorphs of the same compound can exhibit distinct physical properties. While no specific polymorphs of this compound have been detailed in the available research, the study of related benzophenone derivatives, such as 4-bromobenzophenone, has revealed the existence of different crystalline forms. nih.gov This suggests that this compound may also exhibit polymorphism under different crystallization conditions.

The packing of molecules within a crystal is governed by a variety of non-covalent intermolecular interactions. In the case of fluorinated benzophenones, these interactions play a crucial role in the supramolecular assembly. acs.org

Hydrogen Bonding: Weak C-H···O and C-H···F hydrogen bonds are significant in the crystal packing of substituted benzophenones. acs.org The carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors.

Halogen Bonding: While fluorine is not a typical halogen bond donor, interactions involving the fluorine atom and electron-rich regions of adjacent molecules can influence the crystal architecture.

π-π Stacking: The aromatic phenyl rings in the benzophenone scaffold can engage in π-π stacking interactions, further stabilizing the crystal lattice. researchgate.net

A detailed analysis of a co-crystal of 4-fluorobenzoic acid with 2-aminobenzothiazol highlights the importance of N-H···O and O-H···O hydrogen bonds in forming supramolecular structures. eurjchem.comeurjchem.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show the nature and strength of intermolecular contacts.

Interactive Table: Predicted Major Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Contact TypePredicted Contribution
H···HHigh
C···H/H···CSignificant
F···H/H···FModerate
O···H/H···OModerate

This table represents a prediction based on the analysis of structurally similar compounds.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations

Quantum mechanical calculations, such as those based on DFT, are fundamental in exploring the electronic structure and properties of molecules. They allow for the prediction of various molecular parameters without the need for experimental synthesis or measurement.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method for studying the electronic structure of many-body systems, including molecules. It focuses on the electron density of a molecule to determine its properties. DFT calculations have been extensively applied to benzophenone (B1666685) derivatives, including those with fluorine substitution, to analyze their structural, electronic, and vibrational characteristics. researchgate.netscispace.com Common functionals like B3LYP and basis sets such as 6-311++G(d,p) and 6-31G(d,p) are frequently used in these studies. researchgate.netscispace.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a crucial step in computational studies to find the most stable molecular structure (minimum energy conformer). DFT calculations are used to optimize the geometry of 4-Fluorobenzophenone and its derivatives. researchgate.netscispace.com Conformational analysis is also performed to identify different possible spatial arrangements of the molecule and determine their relative energies. researchgate.net Optimized structural parameters, including bond lengths, bond angles, and dihedral angles, are obtained from these calculations and can be compared with experimental data, such as those from X-ray diffraction, to validate the theoretical methods. scispace.comresearchgate.netcumhuriyet.edu.tr Studies on related fluorobenzophenone derivatives show that theoretical structural parameters calculated with methods like B3LYP/6-311++G(d,p) are in close agreement with experimental values. scispace.com

Vibrational Frequency Calculations

Vibrational frequency calculations, typically performed after geometry optimization using DFT, are essential for predicting the infrared (IR) and Raman spectra of a molecule. researchgate.netscispace.com These calculations help in the assignment of experimental spectral bands and provide detailed information about the molecular vibrations. researchgate.netscispace.com The force constants obtained from DFT calculations are utilized in normal coordinate analysis to determine the normal modes of vibration and their corresponding frequencies. researchgate.net Scaled theoretical frequencies often show good agreement with experimentally determined FT-IR and FT-Raman spectra. researchgate.netscispace.com Potential energy distributions (PEDs) are also calculated to provide a detailed interpretation of the vibrational modes. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are generated using DFT calculations to visualize the charge distribution and predict the reactive sites of a molecule. scispace.comresearchgate.netdergipark.org.trajchem-a.com The MEP surface shows the potential experienced by a positive test charge at different points around the molecule. malayajournal.org Regions of negative electrostatic potential typically indicate sites susceptible to electrophilic attack, while regions of positive potential suggest sites for nucleophilic attack or hydrogen bonding interactions. scispace.comajchem-a.commalayajournal.orgbhu.ac.in MEP analysis is a useful tool for understanding the chemical reactivity profile of molecular species. scispace.combhu.ac.in For benzophenone derivatives, the carbonyl oxygen often shows high electron density, indicating a potential site for electrophilic interaction. benchchem.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) analysis, which involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties, chemical reactivity, and kinetic stability of a molecule. researchgate.netdergipark.org.trmalayajournal.orgdntb.gov.ua The HOMO represents the electron-donating orbital, while the LUMO represents the electron-accepting orbital. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (E_gap), is an important indicator of molecular stability and reactivity. researchgate.netmalayajournal.org A smaller energy gap generally suggests lower kinetic stability and higher chemical reactivity, as it requires less energy for an electron to be excited from the HOMO to the LUMO. malayajournal.org DFT calculations are used to compute the energies of the HOMO and LUMO and their spatial distributions. researchgate.netdergipark.org.trmalayajournal.orgbhu.ac.indntb.gov.uaresearchgate.netmdpi.com Studies on related fluorobenzophenone derivatives have reported HOMO-LUMO energy gap values calculated using DFT methods like B3LYP. scispace.com Charge transfer within the molecule can be understood by analyzing the distribution of the HOMO and LUMO. researchgate.netdntb.gov.ua

An example of reported HOMO and LUMO energy values from a study on a related fluorobenzophenone derivative (2-amino-4′-fluorobenzophenone) using B3LYP/6-311+G(d) level of theory in water phase are presented below researchgate.net:

Molecular OrbitalEnergy (eV)
HOMO-6.021
LUMO-1.962
Energy Gap (LUMO-HOMO)4.059

Note: These values are for a derivative and serve as an illustrative example of the data obtained from FMO analysis.

Mulliken Charge Distribution and NBO Analysis

NBO analysis, on the other hand, focuses on localized electron pairs (bonds and lone pairs) and delocalization effects (hyperconjugation). researchgate.netdergipark.org.trdntb.gov.ua It helps to describe the bonding nature, hybridization, and the strength of different bonds within the molecule. researchgate.net NBO analysis can also reveal intramolecular interactions responsible for molecular stability due to charge delocalization and hyperconjugative interactions. researchgate.netdergipark.org.trdntb.gov.ua While Mulliken analysis is computationally less expensive, NBO analysis is generally considered more reliable for describing charge distribution and intramolecular interactions as it operates on the electron density and considers polarization effects. stackexchange.com Studies on fluorobenzophenone derivatives have utilized both Mulliken charge distribution and NBO analysis to understand electron transfer and molecular stability. researchgate.netdergipark.org.trdntb.gov.ua

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excitation energies and absorption spectra of molecules. For this compound and its derivatives, TD-DFT calculations have been performed to understand their UV-Visible spectroscopic properties.

Studies on related fluorobenzophenone derivatives, such as 4-fluoro-4-hydroxybenzophenone, have utilized TD-DFT to analyze their UV-Vis spectra in different phases. These calculations can reveal intense electronic transitions and the contributions of specific molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to these transitions. For instance, TD-DFT calculations on 4-fluoro-4-hydroxybenzophenone showed an intense electronic transition in the gas phase at 286.6 nm, primarily attributed to HOMO→LUMO and HOMO-1→LUMO transitions. scispace.com A red shift in the maximum absorption wavelength has been observed in TD-DFT analysis when the gaseous medium is replaced by a solvent medium like dimethyl sulfoxide (B87167) (DMSO), chloroform (B151607), or ethanol (B145695). scispace.comresearchgate.nettandfonline.com The electronic absorption corresponds to the transition from the ground state to the first excited state and is mainly described by one-electron excitation from the HOMO to the LUMO. scispace.com

Different functionals, such as B3LYP, B3PW91, and CAM-B3LYP, along with basis sets like 6-311++G(d,p), have been employed in these TD-DFT calculations. scispace.com The calculated HOMO and LUMO energy gaps can be compared with experimental UV-absorption spectra. researchgate.net

Below is a table summarizing typical TD-DFT findings for a related fluorobenzophenone derivative, illustrating the kind of data obtained:

Phase/SolventWavelength (nm)Oscillator StrengthMajor Electronic Transitions
Gas Phase286.60.287HOMO→LUMO (60%), HOMO-1→LUMO (28%) scispace.com
DMSO302.40.388HOMO→LUMO (66%), HOMO-1→LUMO (20%) scispace.com
Chloroform298.90.387HOMO→LUMO (68%), HOMO-1→LUMO (20%) scispace.com
Ethanol301.20.368HOMO-1→LUMO (19%), HOMO→LUMO (67%) scispace.com

Molecular Dynamics Simulations and QM/MM Calculations

Molecular Dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are powerful tools for investigating the behavior of molecules in more complex environments, such as in solution or in the presence of biological targets. While direct studies specifically on MD and QM/MM of this compound were not extensively detailed in the search results, these methods are applied to related benzophenone derivatives to understand their interactions and reactivity.

For instance, MD simulations have been used to simulate the interactions of benzophenone derivatives with biological targets like GABA receptors, focusing on aspects like the rigidity of certain structural moieties and their impact on binding. benchchem.com QM/MM calculations, which treat a specific region of interest quantum mechanically while the rest of the system is described by classical mechanics, are used to study reaction mechanisms and electronic embedding effects. rsc.orgacs.org In the context of benzophenone derivatives, QM/MM calculations have been employed to reproduce minimum geometries found in crystal structures, attributing them to electronic effects. acs.org Electronic embedding in QM/MM calculations incorporates the partial charges of the MM region into the quantum mechanical Hamiltonian. rsc.org

Comprehensive MD simulations and hybrid QM/MM calculations have been used to study the functionalization of C-F and C-H bonds in related compounds, revealing the role of specific intermediates and amino acid residues in the activation process. researchgate.net These methods can provide insights into the dynamic behavior and reaction pathways of fluorinated benzophenone compounds in various environments.

Prediction of Chemical Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), are valuable for predicting the chemical reactivity and selectivity of molecules like this compound. Analyzing electronic properties such as molecular electrostatic potential (MEP) surfaces and frontier molecular orbitals (FMO), including HOMO and LUMO, helps in identifying potential reactive sites for electrophilic and nucleophilic attacks. scispace.comresearchgate.nettandfonline.comresearchgate.net

The MEP plot visually represents the charge distribution within a molecule, where regions of negative electrostatic potential (often colored red) are typically susceptible to electrophilic attack, and regions of positive electrostatic potential (often colored blue) are prone to nucleophilic attack. researchgate.net Studies on related fluorobenzophenone derivatives have shown that the localization of negative ESP can dominate over the molecule, and the carbonyl oxygen often shows high electron density, indicating potential sites for interaction. scispace.combenchchem.comresearchgate.net

DFT calculations can also provide information on the energy gap between the HOMO and LUMO, which is related to the molecule's chemical hardness and softness. A smaller energy gap generally indicates a softer molecule that is easier to polarize and relatively more reactive. scispace.com

Furthermore, computational approaches like DFT calculations and Molecular Electrostatic Potential maps are used to predict reactivity in specific reactions, such as cross-coupling reactions. benchchem.com These methods can help optimize reaction conditions and predict regioselectivity by identifying nucleophilic/electrophilic sites. benchchem.combenchchem.com Fukui functions, derived from DFT calculations, can also be evaluated to describe the activity of specific sites within the molecule. researchgate.netbenchchem.com

Non-linear Optical (NLO) Properties Calculations

The non-linear optical (NLO) properties of organic molecules are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, including DFT and TD-DFT, are employed to calculate NLO properties such as dipole moment, polarizability, and first hyperpolarizability. scispace.comtandfonline.comresearchgate.netacs.org

For fluorobenzophenone derivatives, theoretical investigations have focused on calculating these parameters to assess their NLO performance. A higher magnitude of dipole moment, polarizability, and first hyperpolarizability are indicative of better NLO properties. scispace.com Studies on related compounds like 4-fluoro-4-hydroxybenzophenone have shown that they possess large hyperpolarizability values, suggesting their potential usefulness in NLO applications. scispace.comtandfonline.com

Calculations of dipole moment, polarizability, and first hyperpolarizability are typically performed using various functionals and basis sets. scispace.comresearchgate.net For example, calculations on 4-fluoro-4-hydroxybenzophenone using the B3LYP functional with the 6-311++G(d,p) basis set yielded a dipole moment of 1.171 Debye, polarizability of 1.403×10⁻³⁰ e.s.u., and first hyperpolarizability of 7.226×10⁻³⁰ e.s.u. scispace.com Comparing these values to reference molecules like urea (B33335) helps in evaluating the NLO potential. scispace.com

The magnitude and orientation of the dipole moment and the contributions of different components of the polarizability and hyperpolarizability tensors provide detailed insights into the NLO response of the molecule. scispace.com

Below is a table illustrating calculated NLO properties for a related fluorobenzophenone derivative:

PropertyValue (B3LYP/6-311++G(d,p)) scispace.comUnits
Dipole Moment1.171Debye
Polarizability1.403×10⁻³⁰e.s.u.
First Hyperpolarizability7.226×10⁻³⁰e.s.u.

Computational studies of NLO properties contribute to the design and identification of new materials with enhanced NLO performance for various technological applications. scispace.comtandfonline.commdpi.com

Applications of 4 Fluorobenzophenone and Its Derivatives in Advanced Materials and Chemistry

Polymer Science and Engineering

In the realm of polymer science, 4-fluorobenzophenone and its derivatives are instrumental in synthesizing advanced polymers with superior thermal and mechanical properties. They function both as primary monomers and as critical modifying agents.

High-performance polymers are characterized by their exceptional stability in extreme conditions. Derivatives of this compound are key precursors to several classes of these materials, including poly(aryl ether ketones).

While the difluorinated analogue, 4,4'-difluorobenzophenone (B49673), is a primary building block for many poly(aryl ether ketones) (PAEKs), this compound itself plays a crucial role as a chain-terminating or end-capping agent. rsc.org In the synthesis of complex PAEKs such as PEEK-PEoDEK copolymers, this compound can be introduced in small quantities to control the polymer's molecular weight. rsc.org By reacting at the end of a growing polymer chain, it prevents further chain extension, which is a critical step for achieving desired processing characteristics and final material properties. This control over molecular weight is essential for tailoring the polymer's melt viscosity, solubility, and mechanical strength for specific applications.

The general mechanism for PAEK synthesis involves nucleophilic aromatic substitution, where a dihalide monomer (like 4,4'-difluorobenzophenone) reacts with a bisphenolate. nih.gov The introduction of a monofunctional agent like this compound effectively caps (B75204) the reactive ends of the polymer chains.

Table 1: Effect of End-Capping Agent on Polymer Properties (Illustrative)

PropertyHigh Molecular Weight Polymer (No End-Capper)Molecular Weight-Controlled Polymer (With End-Capper)
Melt Viscosity Very HighLower, more processable
Solubility Limited in organic solventsImproved solubility
Brittleness Can be brittleIncreased toughness
Processability Difficult to mold or extrudeEasier to process

Polyether Ether Ketone (PEEK) is a leading high-performance thermoplastic known for its outstanding chemical resistance and thermal stability. acs.org The synthesis of PEEK is a polycondensation reaction that traditionally uses 4,4'-difluorobenzophenone and the disodium (B8443419) salt of hydroquinone (B1673460) in an aprotic solvent like diphenylsulfone at high temperatures. acs.org

In this context, this compound is not the primary monomer but serves as a critical agent for molecular weight regulation. rsc.org It is listed as a potential end-capping agent in the production of PEEK copolymers. rsc.org The addition of a monofunctional reactant like this compound allows for precise control over the final chain length of the PEEK polymer. This control is vital for producing PEEK grades with specific melt flow indices, which are necessary for advanced processing techniques like injection molding and extrusion for applications in aerospace, medical implants, and high-performance engineering components. acs.org

Benzoxazine (B1645224) resins are a class of thermosetting polymers with high performance, known for near-zero shrinkage during curing, excellent thermal stability, and low moisture absorption. nih.gov The synthesis of benzoxazine monomers typically involves a Mannich-like condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). wikipedia.org

Derivatives of this compound can be incorporated into the structure of benzoxazine monomers to create polymers with enhanced properties. For instance, a benzophenone-based dihydroxy derivative can serve as the phenolic component in the synthesis. This leads to the formation of main-chain polybenzoxazines. researchgate.net A potential synthetic route could involve using a derivative like 4-fluoro-4'-hydroxybenzophenone. This molecule could react with a primary amine and formaldehyde to yield a novel benzoxazine monomer containing both a benzophenone (B1666685) core and a fluorine atom. The resulting polybenzoxazine would benefit from the rigidity and thermal stability of the benzophenone unit and the desirable properties imparted by fluorine, such as a lower dielectric constant and increased hydrophobicity, making it suitable for advanced composites and electronic applications.

A novel polymerization technique known as Ketyl Mediated Polymerization (KMP) utilizes ketyl radical anions to initiate polymerization, enabling the synthesis of polymers with a low molecular weight distribution. researchgate.net This process is initiated by a single electron transfer to a ketone, forming a ketyl radical anion species which has both a radical site and an anionic site. researchgate.net These two distinct reactive sites can then respectively initiate radical polymerization and anionic ring-opening polymerization. researchgate.net

Aromatic ketones are excellent precursors for forming the necessary ketyl radicals. This compound, with its accessible ketone group, is a suitable candidate for this type of polymerization. Its use could allow for the simultaneous synthesis of small molecules and polymers in a one-pot reaction under mild conditions, expanding the toolkit of polymer chemistry. researchgate.net

Monomers for High-Performance Polymers

Organic Electronics and Optoelectronics

The benzophenone core is a subject of significant interest in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). google.com Benzophenone derivatives are used to create host materials for the emissive layer in phosphorescent OLEDs (PhOLEDs), which can achieve very high efficiencies. google.com

This compound has been used as a key initial reactant in the synthesis of advanced host materials for these devices. google.com For example, it was a starting material in the synthesis of the host material designated as EA10, which was created by reacting this compound with triphenyl-2-(9H-carbazol-2-yl)ethylene. wikipedia.org This material was then incorporated into the emissive layer of a PhOLED, demonstrating the direct role of this compound in creating functional materials for advanced optoelectronic applications. The inclusion of the fluorinated benzophenone moiety contributes to the thermal and electrochemical stability of the host material, which is critical for the longevity and performance of the OLED. google.com

Table 2: Example of OLED Device Architecture Using a this compound Derivative

LayerMaterialFunction
Anode Indium Tin Oxide (ITO)Injects holes
Hole Injection Layer (HIL) 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN)Facilitates hole injection from the anode
Hole Transporting Layer (HTL) N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)Transports holes to the emissive layer
Emissive Layer (EML) Host: EA10 (derived from this compound) + Dopant: Ir(ppy)₂(acac)Site of light emission
Electron Transporting Layer (ETL) 1,3,5-Tris(m-pyrid-3-yl-phenyl)benzene (TmPyPB)Transports electrons to the emissive layer
Electron Injection Layer (EIL) Lithium Fluoride (B91410) (LiF)Facilitates electron injection from the cathode
Cathode Aluminum (Al)Injects electrons

Source: Adapted from research on benzophenone-based derivatives for OLEDs. wikipedia.orggoogle.com

Organic Light-Emitting Diodes (OLEDs)

The benzophenone framework is a significant building block in the design of materials for Organic Light-Emitting Diodes (OLEDs). nih.gov Its inherent properties, such as high stability and efficient electron-accepting capabilities, make it an attractive core for various functional molecules within OLED device architecture. nih.gov Derivatives are employed both as emitters, the molecules that generate light, and as host materials in the emissive layer, where they form a matrix for emitter molecules and facilitate efficient energy transfer. nih.gov

The benzophenone core is a compelling candidate for developing Thermally Activated Delayed Fluorescence (TADF) emitters, particularly for challenging blue light emission. nih.govnih.gov TADF is a mechanism that allows OLEDs to convert nearly all electrical energy into light, significantly boosting efficiency. This process relies on the efficient conversion of non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC). nih.gov

The effectiveness of the TADF mechanism hinges on two key molecular properties:

High Intersystem Crossing (ISC) Efficiency: Benzophenone is well-known for its high efficiency in converting singlet excitons to triplet excitons. nih.gov This property is foundational for the entire TADF process.

Small Singlet-Triplet Energy Gap (ΔEST): For the reverse process (RISC) to occur efficiently, the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states must be very small. nih.govnih.gov The rigid, highly twisted geometry of the benzophenone framework helps create intramolecular charge-transfer (ICT) states that can lead to a small ΔEST. nih.gov

Research has focused on modifying the benzophenone structure to optimize these properties. For instance, attaching various electron-donating groups to the benzophenone acceptor core creates donor-acceptor (D-A) molecules with the desired small ΔEST. nih.gov However, a significant challenge is non-radiative triplet quenching, where the triplet energy is lost as heat instead of being converted to light. Studies have shown that strategic chemical modifications, such as substituting a phenyl group with a methoxy (B1213986) group in benzophenone-derived emitters, can suppress this quenching rate by an order of magnitude while maintaining a high RISC rate. rsc.org This approach led to sky-blue TADF OLEDs with a maximum external quantum efficiency (EQE) of up to 24.6%. rsc.org

Table 1: Performance of a Benzophenone-Derived TADF Emitter

Emitter CompoundMaximum External Quantum Efficiency (EQE)Emission ColorKey StrategyReference
5tCzMeB (methoxy-substituted benzophenone derivative)24.6% (doped)Sky-BlueSuppression of non-radiative triplet quenching rsc.org
5tCzMeB (methoxy-substituted benzophenone derivative)13.4% (non-doped)Sky-BlueSuppression of non-radiative triplet quenching rsc.org

Derivatives of this compound are also integral to the synthesis of high-performance host materials for phosphorescent OLEDs (PhOLEDs). In a doped emissive layer, the host material constitutes the majority of the film and serves to disperse the emitter molecules, transport electrical charges, and efficiently transfer energy to the emitters. nih.gov

Benzophenone-based host materials exhibit several desirable characteristics:

High Triplet Energy (ET): To ensure efficient energy transfer to the phosphorescent emitter (guest), the host's triplet energy must be higher than that of the guest. Benzophenone-based hosts have demonstrated high ET levels, typically in the range of 2.53 eV to 3.02 eV. nih.gov

Good Thermal Stability: OLEDs operate at elevated temperatures, so the materials must be thermally stable. These hosts show high thermal decomposition temperatures, indicating their robustness. nih.gov

Amorphous Morphology: A stable, non-crystalline (amorphous) state is crucial for forming uniform thin films and preventing device degradation. nih.gov

A 2024 review highlighted a range of benzophenone-based host materials, detailing their photophysical and device performance. These materials have been successfully incorporated into red, orange, yellow, green, and blue PhOLEDs, with many devices achieving external quantum efficiencies exceeding 10%. nih.gov

Table 2: Properties of Benzophenone-Based Host Materials for OLEDs

PropertyTypical Value RangeSignificanceReference
Triplet State Energy (ET)2.53 – 3.02 eVEnsures efficient energy transfer to phosphorescent emitters. nih.gov
Photoluminescence Quantum Yield (ΦPL in film)15 – 24.4%Indicates the material's own light-emitting efficiency. nih.gov
Device External Quantum Efficiency (EQE)Often >10%Measures overall device efficiency in converting electrons to photons. nih.gov

Photocatalysis

The photosensitive nature of the benzophenone core allows its derivatives to act as potent photocatalysts, using light to drive chemical reactions. ossila.com Upon absorbing UV light, the benzophenone moiety is promoted to an excited state, which can then initiate chemical transformations through energy or electron transfer. nih.gov

A significant application of this compound derivatives is in photocatalytic fluorination. Specifically, 4-fluoro-4′-methoxybenzophenone has been employed as an organic photocatalyst for fluorination reactions using sulfur(VI) hexafluoride (SF₆) as an inexpensive and safe fluorine source. ossila.comsemanticscholar.org In this process, the reaction is irradiated with UV light (e.g., 365 nm), activating the benzophenone catalyst, which then facilitates the transfer of a fluorine atom from SF₆ to a target molecule. ossila.comsemanticscholar.org This method has been successfully used to generate various glycosyl fluorides, which are important compounds in medicinal chemistry, with yields ranging from 43% to 97%. semanticscholar.orgnih.gov The mild conditions of this photocatalytic method allow it to be used with substrates that have sensitive functional groups. semanticscholar.orgnih.gov

The applications of this compound and its derivatives in both OLEDs and photocatalysis are governed by their excited-state dynamics, specifically through energy and electron transfer mechanisms.

Energy Transfer in OLEDs: In TADF emitters, the process begins with electrical excitation creating singlet (25%) and triplet (75%) excitons. The benzophenone core facilitates rapid intersystem crossing (ISC) from the singlet to the triplet state. Due to a small ΔEST, thermal energy at room temperature is sufficient to drive the reverse process, reverse intersystem crossing (RISC), converting the "dark" triplet excitons back into "bright" singlet excitons, which then emit light as delayed fluorescence. nih.govresearchgate.net In host-guest systems, the host material absorbs energy and transfers it to the guest emitter via Förster or Dexter energy transfer. researchgate.net

Electron Transfer in Photocatalysis: In photocatalysis, the mechanism often involves photoinduced electron transfer (PET). Upon photoexcitation, the benzophenone derivative can become a potent oxidizing or reducing agent. nih.gov For instance, experimental and computational studies have shown that photoexcited benzophenone can enter a complex with a suitable electron donor, and upon activation by light, an electron is transferred from the donor to the benzophenone. nih.gov This generates a radical anion from the benzophenone and a radical cation from the donor, which can then engage in subsequent chemical reactions. nih.gov In other systems, the excited triplet state of benzophenone can initiate a reaction through hydrogen atom transfer (HAT), generating radicals that drive the desired transformation. acs.org This ability to generate reactive species underpins its role in processes like photocatalytic fluorination.

Pharmaceutical and Agrochemical Intermediates

This compound is a versatile intermediate in the synthesis of both pharmaceuticals and agrochemicals. google.com The fluorine substitution enhances the reactivity and stability of the molecule, making it an important building block for more complex chemical structures. google.com Its role is particularly notable in the production of fluorinated compounds, which often exhibit improved biological activity. google.com

The utility of this compound and its close derivatives extends to the synthesis of complex drug molecules. For instance, the related compound, 4,4'-difluorobenzophenone, is a crucial intermediate in the synthesis of drugs such as flunarizine, lomerizine, and almitrine. google.com The synthesis of such complex structures often involves multi-step processes where the benzophenone core acts as a foundational scaffold. The synthesis of various benzophenone derivatives often begins with a Friedel-Crafts acylation reaction, a classic method for forming carbon-carbon bonds with aromatic rings. google.com For example, 4-halogenbenzophenone derivatives can be prepared through a Friedel-Crafts reaction between a substituted benzoyl chloride and a halogenated benzene (B151609). google.com These derivatives can then undergo further reactions, such as halogen-fluorine exchange, to yield fluorobenzophenones. google.com

The synthesis of more complex molecules can involve cross-coupling reactions. For example, a bromobenzophenone can be synthesized through the cross-coupling of aldehydes with 1,4-dibromobenzene, followed by oxidation. nih.gov This brominated intermediate can then undergo regioselective amination and Sonogashira coupling to produce the desired complex molecule. nih.gov These synthetic strategies highlight the importance of the benzophenone scaffold in building intricate molecular architectures for pharmaceutical applications.

This compound is a key building block in the creation of a wide array of biologically active molecules. google.com Its structural framework is a common feature in many compounds developed for their therapeutic potential. The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance its biological activity. researchgate.net

The benzophenone scaffold is present in numerous natural products that exhibit a range of biological activities, including antifungal, anti-HIV, antimicrobial, and antiviral properties. nih.gov Synthetic benzophenone derivatives have also been developed with a wide range of biological activities. For instance, 4-aminobenzophenone (B72274) analogues have been synthesized and studied for their potent inhibition of TNF-α and p38α MAP kinase, which are implicated in inflammatory processes. nih.gov

Researchers have synthesized and evaluated numerous derivatives of this compound for specific biological activities, with a significant focus on anti-seizure and anti-cancer applications.

Anti-Seizure Activity:

Several studies have explored the anticonvulsant properties of benzophenone derivatives. For example, a series of isatin-based derivatives, which can be synthesized from precursors related to 4-aminobenzoic acid, have shown promising anti-seizure activity in animal models. nih.gov One study found that a 6-(4-fluorophenyl)thiazolo[3,2-b] google.comgoogle.comwikipedia.orgtriazole derivative demonstrated selective protection against maximal electroshock (MES) induced seizures. nih.gov

Interactive Table: Anti-Seizure Activity of Selected this compound Derivatives

Compound/DerivativeSeizure ModelActivityReference
6-(4-fluorophenyl)thiazolo[3,2-b] google.comgoogle.comwikipedia.orgtriazoleMaximal Electroshock (MES)ED50 value of 49.1 mg/Kg nih.gov
Isatin-based derivativesMES and Pentylenetetrazole (PTZ)Favorable protection nih.gov

Anti-Cancer Activity:

Benzophenone derivatives have also been extensively investigated for their potential as anti-cancer agents. A series of benzophenone derivatives bearing a naphthalene (B1677914) moiety were synthesized and showed significant antiproliferative activity against human breast cancer cells (MCF-7). google.com One compound in this series, designated 4u, was found to be a potent tubulin polymerization inhibitor, a mechanism targeted by some chemotherapy drugs. google.com Another study reported on flavanone (B1672756) derivatives synthesized from chalcones, which in turn can be derived from substituted acetophenones, showing in vitro anti-cancer activity against various human cancer cell lines. nih.gov

Interactive Table: Anti-Cancer Activity of Selected Benzophenone Derivatives

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
Benzophenone derivative with naphthalene moiety (4u)MCF-7 (human breast cancer)1.47 ± 0.14 μM google.com
Flavanone with furan (B31954) ring (YP-4)MCF7 (mammary adenocarcinoma)7.3 μg/ml nih.gov
Flavanone with furan ring (YP-4)HT29 (human colon adenocarcinoma)4.9 μg/ml nih.gov
Flavanone with furan ring (YP-4)A498 (human kidney adenocarcinoma)5.7 μg/ml nih.gov

Advanced Analytical Techniques for 4 Fluorobenzophenone Quantification and Monitoring

Chromatographic Methods

Chromatographic techniques are widely used for separating and quantifying components within a mixture. For 4-Fluorobenzophenone, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable tools.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of each component in a mixture. It is particularly useful for compounds that are not easily volatilized, making it suitable for this compound. HPLC is mentioned as a method for confirming the purity and structure of benzophenone (B1666685) derivatives, including those related to this compound benchchem.com. Purity analysis of this compound itself can be performed using HPLC, with reported purities exceeding 99.0% ruifuchemical.comruifuchemical.com.

Research has demonstrated the application of HPLC for the simultaneous determination of various benzophenone derivatives. For instance, an isocratic HPLC method using a reverse-phase C18 column and an acetonitrile-methanol-water mobile phase (20:67:13, v/v/v) with 0.2% trifluoroacetic acid in the aqueous component has been developed for the simultaneous quantification of benzophenone-4 and octocrylene (B1203250) in sunscreens. This method showed linearity between 1.0 and 100 μg/ml for both analytes with correlation coefficients greater than 0.999 nih.gov. While this specific study focuses on benzophenone-4, it illustrates the general applicability of HPLC for quantifying substituted benzophenones.

HPLC is also utilized in the analysis of reaction mixtures involving fluorobenzophenone derivatives, such as in the synthesis of (RS)-2-(4'-fluorobenzophenone-3-yl)propanoic acid, where chiral HPLC analysis was performed snmjournals.org. The purity of 2-amino-4'-fluorobenzophenone (B132669) has also been assessed using HPLC, with reported values exceeding 99% google.com.

Gas Chromatography (GC)

Gas Chromatography (GC) is another essential chromatographic technique, particularly useful for volatile or semi-volatile compounds. While this compound has a melting point between 46.0 and 49.0 °C, it can be analyzed by GC, often coupled with Mass Spectrometry (GC-MS) avantorsciences.comchinesestandard.net. GC is listed as an analysis method for 2-amino-4'-fluorobenzophenone, with reported purities exceeding 98.0% avantorsciences.comtcichemicals.com.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS. This combination is valuable for complex mixtures and for confirming the identity of the analyte. GC-MS analysis has been employed in studies involving benzophenone derivatives, such as the determination of photochemical reduction products of related compounds oregonstate.edu. It has also been used to analyze organic solvent extracts in studies investigating the biotransformation of fluorinated biphenyls, demonstrating its utility in analyzing fluorinated aromatic compounds nih.gov. A method utilizing GC-MS with QuEChERS sample preparation has been developed for the analysis of benzophenone and 4-hydroxybenzophenone (B119663) in breakfast cereal, highlighting its application in complex matrices and for related benzophenone structures thermofisher.com. GC analysis can also be used to trace the progress of reactions involving fluorobenzophenone derivatives google.com.

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

Spectroscopic methods, which involve the interaction of electromagnetic radiation with the analyte, provide valuable information for quantification and characterization. UV-Vis spectroscopy is a common technique used for compounds that absorb light in the ultraviolet and visible regions of the spectrum, which includes benzophenone derivatives due to their π-electron systems.

UV-Vis spectroscopy can be used to differentiate electronic effects in fluorobenzophenone moieties by comparing λmax shifts, typically in the 270–290 nm range benchchem.com. The UV/Visible spectrum of this compound is available in databases, indicating its characteristic absorption properties in this region nist.govguidechem.com. UV-Vis spectroscopy has also been used to study the photophysical properties of related fluorinated benzophenones, such as 4-bromo-4'-fluorobenzophenone (B1329429) oregonstate.edu. Furthermore, UV/VIS spectra have been utilized to monitor changes in benzophenone-modified polymers upon irradiation, demonstrating the application of this technique in monitoring photochemical reactions involving benzophenone moieties rsc.org. Diffuse reflectance spectroscopy, a related technique, has been used in the characterization of materials containing this compound rsc.org.

Monitoring Reaction Progress and Product Purity

Monitoring reaction progress and assessing product purity are critical steps in chemical synthesis and manufacturing. Various analytical techniques are employed to track the consumption of starting materials, the formation of products, and the presence of impurities.

Chromatographic methods like GC and TLC (Thin Layer Chromatography) are frequently used to trace the progress of reactions involving fluorobenzophenone derivatives google.com. The disappearance of starting materials and the appearance of products can be monitored over time. GC-MS and FTIR (Fourier-Transform Infrared) spectroscopy have been used in conjunction to identify impurities in reaction mixtures oregonstate.edu.

NMR (Nuclear Magnetic Resonance) spectroscopy, particularly 1H NMR and 13C NMR, is invaluable for confirming the structure and assessing the purity of synthesized compounds, including this compound and its derivatives benchchem.comoregonstate.edursc.orgrsc.orgacs.orgrsc.orgacs.orgspectrabase.com. NMR analysis can provide detailed information about the molecular structure and can reveal the presence of impurities. For example, 1H NMR spectra of this compound have been reported rsc.orgrsc.org.

Elemental analysis can also be performed to determine the elemental composition of the purified product and compare it to the theoretical composition, providing a measure of purity google.com.

Interactive Data Table: Reported Purity and Analytical Methods for this compound and Derivatives

Compound NamePubChem CIDPurity ReportedAnalytical Method(s) UsedSource
This compound67663>99.0%HPLC ruifuchemical.comruifuchemical.com
This compound67663≥96.0%GC, FTIR thermofisher.com
2-Amino-4'-fluorobenzophenone194869≥98.0%GC, Titration avantorsciences.comtcichemicals.com
2-Amino-4'-fluorobenzophenone194869>99%HPLC google.com
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenoneNot foundNot specifiedHPLC, NMR, Mass Spectrometry benchchem.com

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Catalysis

The synthesis of 4-fluorobenzophenone and its derivatives has traditionally relied on established methods like the Friedel-Crafts acylation. However, current research is focused on developing more efficient, selective, and sustainable catalytic systems. A key area of exploration is the use of novel catalysts to improve reaction yields and simplify processes.

One established pathway involves the acylation of fluorobenzene (B45895) with benzoyl chloride, often catalyzed by aluminum trichloride (B1173362) (AlCl₃). A specific method for producing a related compound, 4,4'-difluorobenzophenone (B49673), involves the acylation of fluorobenzene with p-fluorobenzotrichloride, also using AlCl₃ as a catalyst, followed by hydrolysis. google.com This process is noted for its simple procedure, high yield, and good selectivity. google.com

Emerging research is investigating alternative catalysts to move beyond traditional Lewis acids. For instance, bimetallic lithium aluminates have been shown to be superior catalysts in hydroboration reactions involving ketones, aldehydes, and other related compounds, when compared to their monometallic aluminum counterparts. researchgate.net Another area of interest is the development of metal-catalysis-free methods, which could offer environmental and cost benefits. google.com The table below summarizes some catalytic approaches relevant to benzophenone (B1666685) synthesis.

Catalyst SystemReaction TypeSubstratesKey Advantages
Aluminum Trichloride (AlCl₃)Friedel-Crafts AcylationFluorobenzene and p-fluorobenzotrichlorideSimple process, high yield, good selectivity google.com
Bimetallic Lithium AluminatesHydroborationAldehydes, ketones, iminesSuperior catalytic activity due to Li-Al cooperativity researchgate.net
Anhydrous Ferric ChlorideFriedel-Crafts Reactionp-chlorobenzoyl chloride and aromatic hydrocarbonsUse of readily available commercial materials google.com

Future work will likely focus on heterogeneous catalysts for easier separation and recycling, photocatalysis to drive reactions with light, and enzymatic catalysis for highly selective transformations under mild conditions.

Design and Synthesis of Advanced Functionalized Derivatives

The core structure of this compound serves as a versatile scaffold for creating a wide array of functionalized derivatives with tailored properties. chemimpex.com Research in this area is driven by the demand for new molecules in pharmaceuticals, material science, and agrochemicals. chemimpex.com

Methods for synthesizing these derivatives are diverse. A common strategy is the halogen-fluorine exchange reaction, where a 4-halogenobenzophenone derivative is heated with an alkali fluoride (B91410), such as potassium or cesium fluoride, in an organic solvent to yield the corresponding this compound derivative. google.comjk-sci.com This method is considered industrially advantageous. google.com

Another approach involves building the molecule from different starting materials. For example, high-purity 4,4'-difluorobenzophenone, a key monomer for the high-performance polymer PEEK, can be synthesized from p-fluorotoluene through oxidation, acyl chlorination, and a final condensation reaction. google.com Similarly, 2-amino-4'-fluorobenzophenone (B132669), a pharmaceutical intermediate, can be synthesized from o-phthalimide and fluorobenzene via a Friedel-Crafts reaction followed by Hofmann degradation. google.com This method is noted for its short reaction time and high conversion rate. google.com

The following table details examples of functionalized derivatives and their synthesis routes.

DerivativeStarting MaterialsKey Reaction Steps
4,4'-Difluorobenzophenonep-FluorotolueneOxidation, Acyl Chlorination, Condensation google.com
This compound Derivatives4-Halogenobenzophenone, Alkali FluorideHalogen-Fluorine Exchange google.com
2-Amino-4'-fluorobenzophenoneo-Phthalimide, FluorobenzeneFriedel-Crafts Reaction, Hofmann Degradation google.com

Future efforts will likely target the synthesis of derivatives with enhanced biological activity, improved photophysical properties for use in electronics and sensors, and greater thermal stability for advanced polymer applications.

Integration with Artificial Intelligence and High-Throughput Experimentation in Drug Discovery

Artificial Intelligence (AI) in Drug Design: AI algorithms can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel molecules. fiercepharma.commdpi.com For instance, generative AI models can design new molecular structures based on the this compound scaffold, optimized for binding to a specific biological target. nih.gov These computational tools can significantly accelerate the initial phases of drug discovery by prioritizing which derivatives to synthesize and test, saving considerable time and resources. fiercepharma.comdeep-pharma.tech AI is currently being successfully applied in several areas of drug discovery, including target identification, hit identification, and drug design. fiercepharma.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a biological target. nih.gov Fluorescence-based assays are a cornerstone of HTS due to their sensitivity and homogenous format. nih.govnih.gov Derivatives of this compound, which can be designed as fluorescent dyes, are ideal for use as probes in these assays. chemimpex.com In a typical HTS workflow, a library of compounds would be screened for their ability to modulate the fluorescence of a probe that interacts with a target protein, quickly identifying potential "hits." nih.gov

TechnologyApplication in Drug DiscoveryRelevance to this compound
Artificial Intelligence (AI)Predictive modeling (activity, toxicity), generative chemistry for novel structures. mdpi.comtechnologynetworks.comDesign of new derivatives with desired therapeutic properties. nih.gov
High-Throughput Screening (HTS)Rapidly testing large compound libraries against biological targets. nih.govUse of fluorescent derivatives as probes in screening assays. chemimpex.comnih.gov

Development of Sustainable and Circular Economy Approaches in Synthesis

The chemical industry is increasingly focusing on green chemistry and circular economy principles to minimize environmental impact. Research into the synthesis of this compound and its derivatives is reflecting this trend by exploring more sustainable pathways.

A key goal is the use of greener reagents and milder reaction conditions. For instance, one patented method for preparing high-purity 4,4'-difluorobenzophenone from p-fluorotoluene highlights that the reagents used are relatively green and environmentally friendly, and the synthesis conditions are mild. google.com This contrasts with traditional Friedel-Crafts reactions that often use stoichiometric amounts of Lewis acids like AlCl₃, which can generate significant waste.

The principles of a circular economy involve designing processes where resources are kept in use for as long as possible. In the context of this compound synthesis, this could involve:

Catalyst Recycling: Developing and using heterogeneous or immobilized catalysts that can be easily recovered and reused over multiple reaction cycles.

Solvent Recovery: Employing solvent recovery and recycling systems to reduce waste and consumption of virgin solvents.

Atom Economy: Designing reaction pathways that maximize the incorporation of atoms from the reactants into the final product, minimizing waste. Halogen-exchange reactions are a good example of high atom economy. google.com

Future research will likely intensify the search for bio-based starting materials and the use of renewable energy sources to power synthetic processes, further aligning the production of these important chemicals with sustainability goals.

Advanced Computational Modeling for Material Design and Prediction

Computational chemistry provides powerful tools for understanding molecular behavior and designing new materials with specific properties, bypassing the need for extensive trial-and-error experimentation. mdpi.com Advanced computational modeling is a promising frontier for exploring the potential of this compound and its derivatives.

Using techniques like Density Functional Theory (DFT), researchers can model the electronic structure of this compound derivatives to predict their properties. rsc.orgresearchgate.net This is particularly valuable for designing new functional materials, such as:

Fluorescent Probes: Computational models can predict the absorption and emission spectra of new derivatives, guiding the synthesis of molecules with specific colors and brightness for biological imaging. researchgate.net

Advanced Polymers: Modeling can be used to predict the thermal stability, mechanical strength, and chemical resistance of polymers incorporating the this compound moiety, such as PEEK. google.com This allows for the in silico design of materials tailored for demanding applications.

Drug-Receptor Interactions: Molecular docking and dynamics simulations can predict how a this compound-based drug candidate will bind to its target protein. nih.gov These simulations provide insights into the binding affinity and mode of action, which are crucial for rational drug design. nih.gov

Software packages like Avogadro and Gaussian are used to build molecular structures, optimize their geometries, and calculate a range of properties. mdpi.com

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Electronic structure analysisAbsorption/emission spectra, reactivity, stability rsc.org
Molecular DockingPredicting binding of a molecule to a targetBinding affinity, interaction modes nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activityTherapeutic potency, toxicity nih.gov

By leveraging these advanced computational tools, scientists can accelerate the discovery and optimization of new materials and therapeutic agents based on the versatile this compound structure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluorobenzophenone, and how do their experimental conditions affect yield?

  • Methodological Answer : The Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride in the presence of AlCl₃ is a classical route, but it faces challenges due to the limited availability of 4-fluorobenzoyl chloride . Alternatively, McMurry coupling of this compound precursors (e.g., using TiCl₄/Zn) achieves higher yields (e.g., 72%) under controlled stoichiometry and inert atmospheres . Key variables include reaction time, catalyst purity, and solvent selection (e.g., THF or DME).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : The fluorine environment in this compound produces distinct shifts (e.g., ¹⁹F NMR δ = -118.58 ppm in CDCl₃) . Compare integration ratios to confirm substituent positions.
  • IR Spectroscopy : Look for C=O stretching (~1660 cm⁻¹) and C-F vibrations (~1200 cm⁻¹). Cross-validate with NIST reference spectra to avoid misinterpretation .
  • ESR : For radical studies (e.g., anion radicals), use second-derivative spectra to resolve hyperfine splitting patterns in solvents like acetonitrile/DME mixtures .

Q. How do solvent polarity and temperature influence the stability of this compound in solution?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance stability due to reduced nucleophilic attack on the ketone group. Conduct accelerated degradation studies at elevated temperatures (40–60°C) with HPLC monitoring to quantify decomposition rates. Include controls with inert atmospheres to isolate oxidative vs. hydrolytic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ESR spectral data for this compound anion radicals?

  • Methodological Answer : Discrepancies in hyperfine splitting (e.g., 60 vs. 78 resolved lines in second-derivative spectra ) may arise from solvent-dependent spin polarization or impurities. Replicate experiments using rigorously dried solvents (e.g., molecular sieves) and standardized electrolytic reduction conditions. Employ spectral simulation software to deconvolute overlapping signals and assign splitting constants to specific fluorine nuclei .

Q. What strategies optimize the regioselectivity of this compound derivatives in cross-coupling reactions?

  • Methodological Answer : For Suzuki-Miyaura couplings, use Pd(OAc)₂ with SPhos ligand to direct coupling to the fluorinated aryl ring. Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize dehalogenation. Monitor reaction progress via in situ Raman spectroscopy to detect intermediate palladium complexes .

Q. How should researchers design experiments to investigate the environmental photodegradation pathways of this compound?

  • Methodological Answer :

  • Light Source : Simulate solar UV (290–400 nm) using a xenon arc lamp with AM1.5G filters.
  • Analytical Workflow : Combine LC-MS/MS to identify transient intermediates (e.g., hydroxylated or defluorinated products) and DFT calculations to map plausible reaction pathways.
  • Controls : Include dark controls and quenchers (e.g., isopropanol for •OH radicals) to differentiate photolytic vs. radical-mediated mechanisms .

Data Analysis and Contradiction Management

Q. How should conflicting NMR data from batch-to-batch syntheses be analyzed?

  • Methodological Answer :

Reproducibility Checks : Verify solvent purity (e.g., residual D₂O in CDCl₃ shifts peaks) and spectrometer calibration.

Impurity Profiling : Use GC-MS to detect trace byproducts (e.g., unreacted 4-fluorobenzoyl chloride).

Statistical Validation : Apply principal component analysis (PCA) to batch data to identify outlier batches linked to specific reaction parameters .

Q. What criteria should guide the selection of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Prioritize derivatives with:

  • Systematic variation in substituent electronegativity (e.g., -Cl, -CF₃ analogs).
  • Computationally validated solubility/logP profiles (via COSMO-RS simulations).
  • Crystallographic data to correlate solid-state packing with bioactivity .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

  • Methodological Answer :

  • Ventilation : Use fume hoods with HEPA filters to capture HF vapors (potential byproduct).
  • PPE : Wear nitrile gloves and face shields; avoid latex (permeability to organofluorines).
  • Waste Disposal : Neutralize acidic residues with CaCO₃ before aqueous disposal .

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Feasible Synthetic Routes

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4-Fluorobenzophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.